Methyl 3-benzamido-2-(benzoyloxy)benzoate Methyl 3-benzamido-2-(benzoyloxy)benzoate
Brand Name: Vulcanchem
CAS No.: 918943-18-7
VCID: VC16944305
InChI: InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24)
SMILES:
Molecular Formula: C22H17NO5
Molecular Weight: 375.4 g/mol

Methyl 3-benzamido-2-(benzoyloxy)benzoate

CAS No.: 918943-18-7

Cat. No.: VC16944305

Molecular Formula: C22H17NO5

Molecular Weight: 375.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-benzamido-2-(benzoyloxy)benzoate - 918943-18-7

Specification

CAS No. 918943-18-7
Molecular Formula C22H17NO5
Molecular Weight 375.4 g/mol
IUPAC Name methyl 3-benzamido-2-benzoyloxybenzoate
Standard InChI InChI=1S/C22H17NO5/c1-27-22(26)17-13-8-14-18(23-20(24)15-9-4-2-5-10-15)19(17)28-21(25)16-11-6-3-7-12-16/h2-14H,1H3,(H,23,24)
Standard InChI Key XRNWBOCWEMMPJW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

The molecular formula of methyl 3-benzamido-2-(benzoyloxy)benzoate is hypothesized to be C₃₀H₂₃NO₅, derived from the substitution pattern of its parent benzoic acid scaffold. Key structural features include:

  • A methyl ester group at the carboxylic acid position, enhancing lipophilicity.

  • A benzamido group (-NHCOC₆H₅) at position 3, which may influence hydrogen-bonding interactions.

  • A benzoyloxy group (-OCOC₆H₅) at position 2, contributing to steric bulk and π-π stacking potential.

Comparative analysis with methyl 2-benzoylbenzoate (C₁₅H₁₂O₃, MW 240.25 g/mol) suggests that the additional benzamido substituent in methyl 3-benzamido-2-(benzoyloxy)benzoate would significantly increase molecular weight (estimated ~465 g/mol) and alter crystalline packing, potentially raising the melting point above 100°C .

Synthesis and Reaction Pathways

While no direct synthesis protocol for methyl 3-benzamido-2-(benzoyloxy)benzoate is documented, its preparation likely involves sequential functionalization of methyl salicylate derivatives. A plausible route includes:

  • Benzoylation of methyl 3-aminosalicylate using benzoyl chloride in the presence of pyridine to install the benzamido group .

  • Esterification of the free phenolic hydroxyl group at position 2 with benzoyl chloride under basic conditions .

This methodology mirrors the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, where microwave-assisted reactions (600 W, 5 min) or reflux conditions achieve high yields . The use of aprotic solvents like acetone and catalysts such as pyridine is critical to minimizing side reactions .

Physicochemical Properties

Based on structural analogs, the following properties are extrapolated:

PropertyEstimated ValueAnalog Reference
Melting Point110–115°C
Boiling Point>300°C (decomposes)
Density1.25–1.30 g/cm³
LogP (Partition Coefficient)4.5–5.5
SolubilityInsoluble in water; soluble in acetone, DCM, DMSO

The high logP value indicates significant hydrophobicity, favoring membrane permeability—a trait advantageous in pharmaceutical applications .

Biological Activity and Applications

Though no direct pharmacological data exist for methyl 3-benzamido-2-(benzoyloxy)benzoate, structurally related salicylate derivatives exhibit anti-inflammatory and analgesic properties via cyclooxygenase (COX) inhibition . For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrates COX-2 selectivity, reducing prostaglandin E2 (PGE-2) levels by 40% in murine models (p = 0.005) . The benzamido group in the target compound may enhance binding affinity to COX isoforms through additional hydrogen-bond interactions with active-site residues.

Industrial and Research Applications

  • Pharmaceuticals: Potential as a COX-2 inhibitor for treating inflammation with reduced gastrointestinal toxicity compared to aspirin .

  • Polymer Science: As a plasticizer additive, leveraging its ester-rich structure to improve polymer flexibility, akin to pentaerythritol tetrabenzoate .

  • Organic Synthesis: Serving as a precursor for photoinitiators or ligands in asymmetric catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator